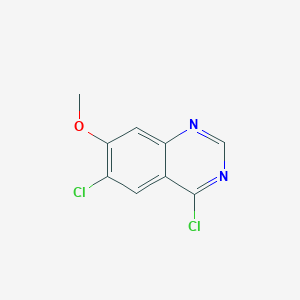

4,6-Dichloro-7-methoxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWAMXVPMNPOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596616 | |

| Record name | 4,6-Dichloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205584-69-6 | |

| Record name | 4,6-Dichloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: Properties, Synthesis, and Applications in Modern Drug Discovery

Foreword: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear at the core of a multitude of biologically active compounds. The quinazoline scaffold is a prime example of such a "privileged structure." Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets, while the embedded nitrogen atoms offer key hydrogen bonding capabilities. Quinazoline derivatives have been successfully developed into approved therapeutics, most notably as potent kinase inhibitors in oncology, including gefitinib, erlotinib, and afatinib.[1][2] This guide focuses on a specific, highly functionalized quinazoline intermediate: 4,6-dichloro-7-methoxyquinazoline . The strategic placement of its chloro and methoxy groups makes it a versatile and powerful building block for the synthesis of targeted therapeutic agents. This document provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and its critical role in the drug development pipeline.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 205584-69-6 | [3] |

| Molecular Formula | C₉H₆Cl₂N₂O | [4] |

| Molecular Weight | 229.06 g/mol | [5] |

| Monoisotopic Mass | 227.98572 Da | [4] |

| Appearance | Typically an off-white to yellow solid | (General knowledge) |

| XlogP (Predicted) | 3.1 | [4] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted quinazolines often involves the construction of the heterocyclic ring system followed by functional group manipulation. A common and reliable method for introducing the critical C4-chloro substituent is through the chlorination of a quinazolinone precursor. The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[6][7]

Synthetic Workflow Overview

The logical flow for a plausible synthesis of this compound begins with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core, followed by chlorination.

Caption: A representative two-step synthesis pathway.

Detailed Experimental Protocol

Objective: To synthesize this compound from 6-chloro-7-methoxyquinazolin-4(3H)-one.

Causality Behind Reagent Choice:

-

Chlorinating Agent (Phosphorus Oxychloride - POCl₃): Quinazolinones possess an amide-like lactam structure. POCl₃ is a powerful dehydrating and chlorinating agent highly effective for converting the C4-keto group into a more reactive C4-chloro group. Thionyl chloride (SOCl₂) can also be used.[7] The reaction proceeds via the formation of a reactive phosphate intermediate which is subsequently displaced by a chloride ion.

-

Catalyst (N,N-Dimethylformamide - DMF): A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃, which is a more potent activating agent for the quinazolinone oxygen.[1]

-

Solvent: POCl₃ often serves as both the reagent and the solvent when used in large excess. For post-reaction workup, toluene is used for azeotropic removal of residual POCl₃, which is critical due to its water-reactivity.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, ~10-15 volumes) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Reagent Removal: Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts violently with water.

-

Azeotropic Distillation: Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of residual POCl₃.[6]

-

Isolation: Cautiously quench the residue by pouring it into a beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, and finally with more cold water.

-

Drying and Characterization: Dry the purified solid under vacuum. The final product, this compound, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Reactivity and Mechanistic Insights: The Key to Versatility

The synthetic utility of this compound is dictated by the differential reactivity of its two chlorine substituents.

-

C4-Position (Imidoyl Chloride): The chlorine atom at the C4 position is part of an imidoyl chloride-like system (-N=C(Cl)-). It is highly activated towards nucleophilic aromatic substitution (SₙAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution reaction. This high reactivity makes the C4 position the primary site for modification, commonly with amines, alcohols, or thiols.[8][9]

-

C6-Position (Aryl Chloride): The chlorine atom at the C6 position is a standard aryl chloride. It is significantly less reactive towards SₙAr than the C4-chloro group. Substitution at this position typically requires more forcing conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

7-Methoxy Group: This electron-donating group on the benzene portion of the scaffold can subtly influence the reactivity of the C6-chloro group and provides an additional point for potential metabolic interaction in a final drug molecule.

This reactivity differential is the cornerstone of its utility, allowing for selective, stepwise functionalization to build molecular complexity in a controlled manner.

Caption: Differential reactivity of the chloro-substituents.

Spectroscopic Characterization

Authenticating the structure of the synthesized molecule is non-negotiable. Below are the expected spectroscopic signatures for this compound, based on data from analogous structures.[7]

-

¹H NMR (Proton NMR):

-

Quinazoline Protons: Two singlets are expected in the aromatic region (δ 7.0-9.0 ppm). One for the proton at C2 and one for the proton at C5. The C8 proton signal is absent due to substitution.

-

Methoxy Protons: A sharp singlet integrating to 3 hydrogens will be present, typically in the δ 3.9-4.1 ppm range.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic carbons will appear in the δ 110-160 ppm region. The carbons directly attached to chlorine (C4 and C6) and nitrogen (C2, C8a) will be significantly deshielded.

-

The methoxy carbon will give a signal around δ 55-60 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺) will be accompanied by [M+2]⁺ and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1. For this molecule, the primary peaks would be around m/z 228, 230, and 232.[4]

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not an end product but a high-value intermediate, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Many TKIs share a common 4-anilinoquinazoline core, which is responsible for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

The synthesis of these inhibitors leverages the high reactivity of the C4-chloro group. A nucleophilic substitution reaction with a substituted aniline introduces the crucial anilino side chain, forming the core pharmacophore. The remaining C6-chloro and 7-methoxy groups can be used to fine-tune solubility, metabolic stability, and target selectivity, or to introduce further functionality.

Caption: Role as an intermediate in TKI synthesis.

The deregulation of the EGFR signaling pathway is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[2] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel 4-anilinoquinazoline derivatives to screen for potent and selective EGFR inhibitors.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to EN166 standards, and a lab coat.[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound represents more than just a collection of atoms; it is a testament to the power of strategic molecular design. Its value lies not in any inherent biological activity, but in its carefully tuned reactivity. The differential electrophilicity of its C4 and C6 positions provides chemists with a reliable and controllable platform for constructing complex molecules, particularly the highly sought-after 4-anilinoquinazoline class of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher or drug development professional working at the forefront of modern oncology research.

References

- PubChemLite. This compound (C9H6Cl2N2O).

- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- OuYang, Y. et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.

- Chem-Impex International. 4-chloro-7-Methoxyquinoline-6-carboxaMide Safety Data Sheets.

- Organic Syntheses. 4,7-dichloroquinoline.

- National Institutes of Health. (2022, March 21). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.

- ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline.

- National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 205584-69-6 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: A Core Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the quinazoline scaffold is a "privileged structure," a distinction earned due to its recurring presence in a multitude of biologically active molecules, particularly in oncology. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 4,6-dichloro-7-methoxyquinazoline. We will delve into its fundamental molecular characteristics, explore its strategic importance as a synthetic intermediate, and provide practical insights into its handling and analysis. This document is intended for researchers and professionals in organic synthesis and drug development who leverage such building blocks to engineer the next generation of targeted therapeutics.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic routes. This compound is a di-chlorinated, methoxy-substituted quinazoline, with each functional group playing a critical role in its reactivity and potential biological interactions.

The chlorine atoms at positions 4 and 6 are key reactive sites. The C4-chloro group is particularly susceptible to nucleophilic substitution, a feature extensively exploited in the synthesis of 4-anilinoquinazoline derivatives, which are prominent in the class of Tyrosine Kinase Inhibitors (TKIs). The C6-chloro and C7-methoxy groups on the benzene ring modulate the electronic properties of the scaffold, influencing both reactivity and the binding affinity of final drug candidates.

Key Identifiers and Properties

A summary of the core physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 205584-69-6 | [1] |

| Molecular Formula | C₉H₆Cl₂N₂O | [2] |

| Molecular Weight | 229.06 g/mol | Calculated |

| Monoisotopic Mass | 227.98572 Da | [2] |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl | [2] |

| InChI Key | PHWAMXVPMNPOIU-UHFFFAOYSA-N | [2] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound, highlighting the specific positions of the substituent groups.

Caption: 2D structure of this compound.

Role in Synthetic Chemistry and Drug Discovery

The quinazoline core is a cornerstone of many FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[3] These molecules function primarily as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, and their efficacy is derived from the specific substitution pattern on the quinazoline ring.

This compound serves as a highly valuable intermediate in the synthesis of such targeted therapies. The general synthetic strategy involves the sequential, regioselective substitution of the chlorine atoms. The chlorine at the C4 position is significantly more labile and is typically displaced first by a desired aniline derivative. This reaction is the linchpin in creating the 4-anilinoquinazoline pharmacophore. The remaining chlorine at the C6 position can then be subjected to further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity and modulate the compound's pharmacokinetic and pharmacodynamic profile.

Representative Synthetic Workflow

While the exact synthesis of this compound is proprietary or sparsely published, its preparation would follow established principles of heterocyclic chemistry. A plausible and common route involves the chlorination of a corresponding quinazolinone precursor. This transformation is a cornerstone of quinazoline chemistry.

The workflow below illustrates a generalized, authoritative approach for synthesizing dichloroquinazoline intermediates from their quinazolinone analogs, a method widely documented in chemical literature and patents.[4][5]

Caption: Generalized workflow for the synthesis of dichloroquinazolines.

Causality Behind Experimental Choices:

-

Precursor Choice: The synthesis begins with a 6-chloro-7-methoxy-quinazolin-4-one. The quinazolinone is a stable, often commercially available or easily synthesized heterocycle that provides the core ring structure.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice for converting the C4-keto group of the quinazolinone into a chloro group.[4][6] They are highly effective dehydrating and chlorinating agents for this type of transformation.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent (in situ), which is a more potent electrophile and the active species in the chlorination.

-

Reaction Conditions: The reaction is typically conducted under reflux to ensure it proceeds to completion. Anhydrous conditions are crucial as the chlorinating agents react violently with water.

-

Workup: The reaction mixture is carefully poured into ice-water. This serves two purposes: it quenches the excess, highly reactive chlorinating agent and precipitates the solid organic product, which is generally insoluble in water. The product can then be easily isolated by filtration.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthetic intermediate like this compound is critical for the success of subsequent synthetic steps and for regulatory compliance in drug development. HPLC is the standard method for this assessment. The protocol below is a self-validating system for determining the purity of the title compound.

Objective: To determine the purity of a synthesized batch of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), analytical grade

-

Volumetric flasks, pipettes, and vials

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A C18 column separates compounds based on hydrophobicity. A water/acetonitrile gradient is used to elute compounds of varying polarity. Formic acid is added to acidify the mobile phase, which sharpens peaks by ensuring that any ionizable groups on the analyte or impurities are in a single protonation state.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve in 1.0 mL of ACN or a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL for injection.

-

Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column. The concentration is chosen to be within the linear range of the UV detector.

-

-

HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

UV Detection: 254 nm

-

Rationale: 254 nm is a common wavelength for detecting aromatic compounds like quinazolines. A controlled column temperature ensures reproducible retention times.

-

Gradient Elution:

Time (min) % Mobile Phase B (ACN) 0.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |

-

Rationale: A gradient elution ensures that both polar impurities and the more non-polar product are eluted effectively from the column within a reasonable timeframe, providing a comprehensive purity profile.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area).

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Rationale: The area under each peak is proportional to the concentration of the corresponding component. This calculation provides a reliable estimate of the purity of the target compound.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its tailored substitution pattern provides reactive handles and electronic properties that make it an ideal intermediate for constructing complex, biologically active molecules. A thorough understanding of its structure, synthetic accessibility, and analytical characterization, as detailed in this guide, is essential for its effective application in the rigorous and demanding field of pharmaceutical research and development.

References

- PubChem. This compound.

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline.

- Amerigo Scientific. 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Amerigo Scientific. [Link]

- ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- PubChem. 4-Chloro-6,7-dimethoxyquinoline.

- PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.

- PubChem. 4,7-Dichloroquinoline.

- ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- National Institutes of Health. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH. [Link]

- PubChem. 6-Bromo-4-chloro-7-methoxyquinoline.

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

Sources

- 1. This compound | 205584-69-6 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C9H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4,6-Dichloro-7-methoxyquinazoline: A Core Scaffold in Targeted Drug Discovery

This guide provides an in-depth technical overview of 4,6-dichloro-7-methoxyquinazoline (CAS No. 205584-69-6), a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical attributes, a robust synthesis protocol, and its critical role as a foundational scaffold for a class of potent kinase inhibitors. We will explore the causality behind its synthetic pathway and its strategic importance in constructing molecules that modulate key signaling pathways in oncology.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] Within oncology, the 4-anilinoquinazoline motif has emerged as a cornerstone for the development of potent ATP-competitive inhibitors of protein tyrosine kinases.[3] These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways, often through mutation or overexpression of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[4]

This compound serves as a key building block for synthesizing these targeted inhibitors. Its strategic dichlorination at positions 4 and 6 offers differential reactivity, allowing for sequential, regioselective nucleophilic substitutions. The chlorine at the C4 position is highly activated towards displacement, providing a direct route to the essential 4-anilino structure, while the C6 chlorine allows for further molecular elaboration to optimize potency and pharmacokinetic properties. The 7-methoxy group is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[2]

Physicochemical & Spectroscopic Data

A comprehensive understanding of a synthetic intermediate begins with its fundamental properties. The data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 205584-69-6 | - |

| Molecular Formula | C₉H₆Cl₂N₂O | [5] |

| Molecular Weight | 229.06 g/mol | [5] |

| Monoisotopic Mass | 227.98572 Da | [5] |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Solubility | Soluble in organic solvents like DCM, Chloroform, and hot Isopropanol | Inferred from related syntheses |

| Predicted Mass Spec | [M+H]⁺: 228.99300, [M+Na]⁺: 250.97494 | [5] |

Spectroscopic Characterization (Expected):

-

¹H NMR:

-

One singlet in the aromatic region corresponding to the proton at C2.

-

One singlet in the aromatic region for the proton at C5.

-

One singlet in the aromatic region for the proton at C8.

-

A singlet around 3.9-4.1 ppm integrating to 3H for the methoxy (-OCH₃) group.

-

-

¹³C NMR:

-

Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

-

Signals for the two chlorine-bearing aromatic carbons (C4 and C6) would appear in the typical aromatic region.

-

A signal for the methoxy carbon would be expected in the 55-65 ppm range.

-

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the chlorination of its corresponding quinazolinone precursor, 6-chloro-7-methoxyquinazolin-4(3H)-one. This transformation is a cornerstone reaction in quinazoline chemistry, leveraging the tautomeric nature of the quinazolinone ring system.

Proposed Synthetic Workflow

The overall process involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination to yield the target intermediate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for the chlorination of analogous 4(3H)-quinazolinones.[6][7]

Objective: To synthesize this compound from 6-chloro-7-methoxyquinazolin-4(3H)-one.

Materials:

-

6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq)

-

Phosphoryl chloride (POCl₃) (10-15 vol eq) or Thionyl chloride (SOCl₂) (10-15 vol eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-7-methoxyquinazolin-4(3H)-one.

-

Add phosphoryl chloride (10 volumes relative to the starting material). Alternatively, use thionyl chloride (10 volumes) and a catalytic amount of DMF (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 110°C for POCl₃, 80°C for SOCl₂) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess chlorinating agent under reduced pressure (in a well-ventilated fume hood).

-

Add toluene to the residue and evaporate again (azeotropic removal) to ensure all traces of the chlorinating agent are removed. Repeat this step if necessary.

-

The resulting crude residue is then carefully quenched. Cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

A precipitate will form. Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the product into dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Mechanistic Insights: The Role of Tautomerism

The conversion of the 4-oxo group of the quinazolinone to a chloro group is not a direct substitution. The reaction proceeds through the lactim tautomer, which possesses a hydroxyl group at the C4 position. This hydroxyl group is then converted into a better leaving group by the chlorinating agent, facilitating nucleophilic attack by a chloride ion.

Caption: The EGFR signaling pathway and the site of TKI inhibition.

Synthetic Strategy for TKI Synthesis

This compound is a precursor analogous to key intermediates used in the synthesis of major TKIs like Erlotinib and Gefitinib. The general synthetic route involves the SₙAr reaction at the C4 position.

Example: Synthesis of an Erlotinib Analog Precursor

Erlotinib itself is amine. An analogous structure could be synthesized from our title compound.

Caption: Key nucleophilic substitution reaction in TKI synthesis.

This reaction demonstrates the utility of the C4-chloro group as a reactive handle. The resulting N-(3-ethynylphenyl)-6-chloro-7-methoxyquinazolin-4-amine contains the essential pharmacophore for EGFR inhibition, with the C6-chloro position available for further functionalization to fine-tune the molecule's biological activity and properties. This strategy is central to the syntheses of:

-

Gefitinib (Iressa®): Utilizes a 4-(3-chloro-4-fluoroanilino) group. [7]* Erlotinib (Tarceva®): Employs a 4-(3-ethynylanilino) moiety. [8]* Lapatinib (Tykerb®): A dual EGFR/HER2 inhibitor featuring a more complex 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino) group. [6]* Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, showcasing the versatility of the quinazoline scaffold. [9]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of scaffold-based drug design. Its strategically placed reactive sites provide medicinal chemists with a reliable and versatile platform for the synthesis of highly specific and potent kinase inhibitors. The well-established chlorination chemistry for its synthesis, coupled with the predictable reactivity of its C4 position, ensures its continued importance in the pipeline of targeted cancer therapies. Understanding the synthesis, reactivity, and strategic application of this core scaffold is essential for any researcher or institution engaged in the discovery and development of next-generation kinase inhibitors.

References

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 968. [Link]

- Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

- Tredwell, M., et al. (2015). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron, 71(38), 6817-6821. [Link]

Sources

- 1. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]

- 2. 55496-51-0|4,7-Dichloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 3. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C9H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 4,6-Dichloro-7-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, has proven to be a remarkably effective framework for the design of potent and selective inhibitors of various protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[3] The clinical success of several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, which target the Epidermal Growth Factor Receptor (EGFR), has solidified the importance of this scaffold in modern oncology.[4][5] These agents have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC), by offering targeted therapies with improved efficacy and tolerability compared to traditional chemotherapy.[5]

This technical guide delves into the untapped potential of a specific subclass: 4,6-dichloro-7-methoxyquinazoline derivatives . While direct and extensive research on this particular substitution pattern is emerging, this document will synthesize available data on structurally related analogs to provide a comprehensive overview of their probable synthesis, biological activities, and mechanisms of action. By examining the structure-activity relationships of closely related dichloro- and methoxy-substituted quinazolines, we can project the therapeutic promise of this novel chemical space for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Plausible Route to the this compound Core

A robust and efficient synthesis of the this compound core is paramount for enabling extensive biological evaluation and lead optimization. Based on established quinazoline synthesis methodologies, a plausible and practical synthetic route can be proposed, starting from the commercially available precursor, 2-amino-5-chloro-4-methoxybenzoic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving an initial cyclization to form the quinazolinone intermediate, followed by a chlorination step to yield the target this compound scaffold.

Caption: Proposed two-step synthesis of the this compound core.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-chloro-7-methoxyquinazolin-4(3H)-one (Intermediate 1)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloro-4-methoxybenzoic acid (1 equivalent) and an excess of formamide (acting as both reactant and solvent).

-

Cyclization: Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove residual formamide, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-chloro-7-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of this compound (Target Scaffold)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize acidic gases), suspend 6-chloro-7-methoxyquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (for SOCl2, ~76 °C; for POCl3, ~105 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure. Add toluene and evaporate again to ensure complete removal of residual chlorinating agent.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Anticipated Biological Activity and Mechanism of Action

While specific biological data for this compound derivatives is not yet widely published, we can infer their likely therapeutic potential and mechanism of action by examining structurally analogous compounds. The presence of chlorine atoms at positions 4 and 6, and a methoxy group at position 7, suggests a strong potential for anticancer activity, likely through the inhibition of protein kinases.

Primary Target: Tyrosine Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs).[1] The chlorine atom at the 4-position is a reactive site that allows for nucleophilic substitution with various anilines, enabling the exploration of a wide chemical space to achieve desired potency and selectivity. The substitutions at the 6 and 7-positions are known to significantly influence the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of kinases.[6]

Expected Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Given the prevalence of EGFR inhibition among quinazoline derivatives, it is highly probable that this compound-based compounds will exhibit activity against EGFR. The dichloro and methoxy substitutions can be fine-tuned to potentially target both wild-type and mutant forms of EGFR, which are implicated in various cancers, including NSCLC.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Some quinazoline derivatives exhibit dual inhibitory activity against both EGFR and VEGFR, which is a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[6] This dual-targeting approach can offer a synergistic anticancer effect by simultaneously inhibiting tumor cell proliferation and angiogenesis.

-

Other Kinases: The versatile nature of the quinazoline scaffold suggests that derivatives of this compound could also inhibit other oncogenic kinases such as c-Met, which is involved in tumor invasion and metastasis.

Caption: Competitive ATP binding mechanism of quinazoline-based kinase inhibitors.

Potential for Wnt/β-catenin Pathway Modulation

Recent studies have indicated that some substituted quinazoline derivatives can exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in the progression of several cancers, including colorectal cancer. It is plausible that this compound derivatives could also interfere with key components of this pathway, leading to the downregulation of target genes involved in cell proliferation and survival.

In Vitro Biological Evaluation: A Step-by-Step Guide

To ascertain the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are essential. These assays will provide crucial data on their cytotoxicity against cancer cell lines and their inhibitory potency against specific molecular targets.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with Tris base solution.

-

Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Profiling using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the inhibitory potency of compounds against specific kinases.

Experimental Protocol:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase of interest (e.g., EGFR, VEGFR2), a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compounds to the respective wells.

-

Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro biological evaluation of synthesized derivatives.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While a detailed SAR for this compound derivatives awaits empirical data, we can extrapolate key trends from closely related quinazoline series to guide future design and optimization efforts.

| Position | Substitution | Anticipated Impact on Activity | Rationale from Related Compounds |

| C4 | Substituted Anilines | Crucial for Potency and Selectivity. | The nature and substitution pattern of the aniline ring directly interact with the hinge region of the kinase ATP-binding pocket. Electron-withdrawing or -donating groups can modulate binding affinity.[1] |

| C6 | Chloro | Likely contributes to potency. | Halogen substitutions at this position are common in potent kinase inhibitors and can enhance binding through hydrophobic and halogen bonding interactions.[6] |

| C7 | Methoxy | Potentially enhances potency and solubility. | Small alkoxy groups at this position are often found in active quinazoline-based TKIs and can improve pharmacokinetic properties.[6] |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in the vast landscape of anticancer drug discovery. Based on the well-established therapeutic importance of the quinazoline core and the known contributions of chloro and methoxy substitutions to the biological activity of related compounds, derivatives of this novel scaffold are poised to be potent inhibitors of oncogenic kinases.

This technical guide has provided a plausible synthetic route, outlined key in vitro biological evaluation protocols, and offered insights into the likely mechanisms of action and structure-activity relationships. The next critical steps for researchers in this field will be the synthesis of a diverse library of this compound derivatives with various substitutions at the 4-position. Subsequent comprehensive biological evaluation, including in vitro cytotoxicity screening against a panel of cancer cell lines, kinase inhibition profiling, and in vivo efficacy studies in relevant animal models, will be essential to fully elucidate the therapeutic potential of this exciting new class of compounds. The insights gained from these studies will undoubtedly pave the way for the development of novel and effective targeted therapies for cancer.

References

- Translational Oncology. (n.d.). Semantic Scholar.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.

- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). National Institutes of Health.

- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate.

- Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed.

- Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. (n.d.). PubMed.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate.

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health.

- This compound (C9H6Cl2N2O). (n.d.). PubChem.

- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022). National Institutes of Health.

- Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (n.d.). ResearchGate.

- Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase. (2016). PubMed.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI.

Sources

- 1. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

4,6-Dichloro-7-methoxyquinazoline mechanism of action in cancer cells

The quinazoline core is a foundational element in modern oncology drug discovery, forming the backbone of numerous targeted therapies. Its rigid, heterocyclic structure provides an ideal scaffold for designing molecules that can potently and selectively interact with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. This guide will delve into the mechanistic underpinnings of a representative quinazoline derivative, 4,6-dichloro-7-methoxyquinazoline, in cancer cells. While specific preclinical data for this exact molecule is limited in publicly accessible literature, its structural motifs are shared with a well-established class of anti-cancer agents. Therefore, this document will synthesize field-proven insights from closely related analogues to provide an in-depth, technically-grounded understanding of its probable mechanisms of action.

Part 1: The Primary Target - Epidermal Growth Factor Receptor (EGFR)

The quinazoline scaffold is most famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Activating mutations and overexpression of EGFR are common oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1]

Mechanism of EGFR Inhibition

Quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. They occupy the ATP-binding site within the kinase domain of EGFR, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade abrogates the downstream signaling cascades that promote cancer cell growth and survival.[1][2] The binding of growth factors like EGF or TGFα normally triggers EGFR dimerization and autophosphorylation, initiating these pathways.[1]

Downstream Signaling Consequences

The inhibition of EGFR by a this compound analog would be expected to attenuate key downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR axes.[1][4]

-

RAS-RAF-MEK-ERK Pathway: This cascade is crucial for cell proliferation. Its suppression leads to a halt in the cell cycle.

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its inhibition can lead to the induction of apoptosis and a decrease in protein synthesis.[4]

The inactivation of these pathways is a direct consequence of preventing EGFR autophosphorylation.[1]

Caption: Potential mechanisms of apoptosis induction and cell cycle arrest.

Part 3: Other Potential Mechanisms of Action

The versatility of the quinazoline scaffold allows for its adaptation to target other critical pathways in cancer progression.

c-Met Inhibition

The c-mesenchymal-epithelial transition factor (c-Met) is another receptor tyrosine kinase that, when aberrantly activated, drives tumorigenesis and metastasis. [5]Aberrant c-Met signaling is also implicated in acquired resistance to EGFR inhibitors. [6]Several 4-phenoxyquinoline and 4-anilinoquinoline derivatives, which share structural similarities with this compound, have been developed as potent c-Met inhibitors. [5][7][8]Therefore, it is plausible that this compound could also exhibit inhibitory activity against c-Met, potentially offering a dual-targeting approach.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its deregulation is a key factor in the initiation and progression of several cancers, including colorectal cancer. [9]The interaction between β-catenin and the transcription factor TCF4 is a critical step in the activation of Wnt target genes. [9]Some quinazoline-based compounds have been shown to disrupt this interaction, leading to the downregulation of Wnt signaling and subsequent anti-cancer effects. [9][10]

Part 4: Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro experiments are necessary.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [11]2. Treat the cells with serial dilutions of this compound for 48-72 hours. [11]3. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. [11]4. Remove the medium and dissolve the formazan crystals in DMSO. [11]5. Measure the absorbance at 570 nm using a microplate reader. [11]6. Calculate the IC50 value relative to a vehicle-treated control. [11]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of specific kinases like EGFR and c-Met.

Protocol:

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase, substrate, ATP, and varying concentrations of the test compound.

-

After the kinase reaction, add ADP-Glo™ reagent to convert the generated ADP to ATP.

-

Add a kinase detection reagent to measure the newly synthesized ATP as a luminescent signal.

-

The signal intensity is inversely proportional to the kinase activity.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key signaling molecules.

Protocol:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, cleaved caspase-3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caption: A typical workflow for the preclinical evaluation of a novel anticancer agent.

Summary of In Vitro Activity of Related Quinazoline Derivatives

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazoline | DW-8 | HCT116 (Colon) | 8.50 ± 2.53 | [12] |

| HT29 (Colon) | 5.80 ± 0.92 | [12] | ||

| SW620 (Colon) | 6.15 ± 0.37 | [12] | ||

| 4,7-Disubstituted 8-methoxyquinazoline | Compound 18B | HCT116 (Colon) | 5.64 ± 0.68 | [9][10] |

| HepG2 (Liver) | 23.18 ± 0.45 | [9][10] | ||

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | EGF-P154 Conjugate | Glioblastoma | 0.813 ± 0.139 | [13] |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline | TS-41 | A549-P (Lung) | 1.48 - 2.76 | [6] |

| H1975 (Lung) | 1.48 - 2.76 | [6] | ||

| PC-9 (Lung) | 1.48 - 2.76 | [6] |

Conclusion

While further direct experimental validation is required for this compound, the extensive body of research on structurally related quinazoline derivatives provides a strong foundation for predicting its mechanism of action in cancer cells. The primary mode of action is likely through the inhibition of receptor tyrosine kinases, particularly EGFR, leading to the suppression of downstream pro-survival signaling pathways. This, in turn, is expected to induce apoptosis and cell cycle arrest. The potential for this scaffold to also target other key oncogenic pathways like c-Met and Wnt/β-catenin highlights the versatility and continued importance of quinazoline derivatives in the development of novel cancer therapeutics. The experimental workflows outlined in this guide provide a clear path for the comprehensive preclinical evaluation of this and other novel quinazoline-based compounds.

References

- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis.

- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.

- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.

- QUINAZOLINE COMPOUND FOR EGFR INHIBITION.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]

- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)

- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. [Link]

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

- Translational Oncology. Semantic Scholar. [Link]

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR p

- Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. [Link]

- Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors.

- Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]

- The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]

Sources

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4,6-Dichloro-7-methoxyquinazoline: A Case of Undisclosed Characterization

A thorough and exhaustive search for experimental spectroscopic data (NMR, IR, and MS) for 4,6-dichloro-7-methoxyquinazoline (CAS No. 205584-69-6) has revealed that this information is not currently available in the public domain. While the compound is listed in several chemical databases and appears to be a known impurity in the synthesis of the anti-cancer drug Gefitinib, its detailed spectroscopic characterization has not been published in peer-reviewed literature or patent filings.[1][2][3][4][5]

This absence of foundational data makes it impossible to construct the requested in-depth technical guide with the required scientific integrity and authority. A guide to spectroscopic data necessitates the actual spectra to analyze, interpret, and discuss. Fabricating or extrapolating such data from related compounds would be misleading and scientifically unsound.

Therefore, this document will instead serve as a methodological guide for researchers and drug development professionals on the anticipated spectroscopic characteristics of this compound and the experimental workflows for acquiring and interpreting such data, should a sample become available. This approach maintains a commitment to technical accuracy while providing valuable, field-proven insights into the characterization of novel quinazoline derivatives.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to the treatment of hypertension.[6] Their rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of targeted therapeutics, likely kinase inhibitors, where the chloro-substituents can be displaced by nucleophilic groups to build more complex molecules.

Hypothetical Spectroscopic Analysis of this compound

While experimental data is unavailable, we can predict the expected spectroscopic features of this compound based on its structure and the known spectroscopic properties of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure of this compound.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | ~8.8 - 9.0 | Singlet | - | The proton at the 2-position of the quinazoline ring is typically deshielded due to the adjacent nitrogen atoms. |

| H-5 | ~7.8 - 8.0 | Singlet | - | This proton is ortho to a chlorine atom and part of the electron-deficient pyrimidine ring, leading to a downfield shift. |

| H-8 | ~7.2 - 7.4 | Singlet | - | This proton is shielded by the adjacent methoxy group, resulting in an upfield shift compared to other aromatic protons. |

| -OCH₃ | ~4.0 - 4.2 | Singlet | - | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~155 - 158 | Deshielded due to two adjacent nitrogen atoms. |

| C-4 | ~152 - 155 | Attached to a chlorine atom and a nitrogen atom, leading to a significant downfield shift. |

| C-4a | ~120 - 123 | Bridgehead carbon with a typical aromatic chemical shift. |

| C-5 | ~125 - 128 | Aromatic carbon with a slight downfield shift due to the adjacent chlorine. |

| C-6 | ~135 - 138 | Attached to a chlorine atom, causing a significant downfield shift. |

| C-7 | ~158 - 162 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C-8 | ~105 - 108 | Shielded by the adjacent methoxy group. |

| C-8a | ~150 - 153 | Bridgehead carbon adjacent to a nitrogen atom. |

| -OCH₃ | ~56 - 58 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2950 - 2850 | Aliphatic C-H (-OCH₃) | Stretching |

| ~1620 - 1580 | C=N and C=C | Ring Stretching |

| ~1250 - 1200 | Ar-O-C | Asymmetric Stretching |

| ~1050 - 1000 | Ar-O-C | Symmetric Stretching |

| ~850 - 750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.

-

Expected Molecular Ion (M⁺): The monoisotopic mass of C₉H₆Cl₂N₂O is 227.9857 Da.

-

Isotopic Pattern: The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This would be a definitive diagnostic feature in the mass spectrum.

-

Fragmentation: Fragmentation would likely involve the loss of the methoxy group (•CH₃) or a chlorine atom (•Cl), followed by further fragmentation of the quinazoline ring.

Experimental Workflow for Spectroscopic Characterization

For researchers who synthesize or isolate this compound, the following workflow would be employed for its characterization.

Sources

- 1. Gefitinib D3 CAS#: 1173976-40-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 2. Kotoran Gefitinib 29 CAS#: 578737-96-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. Gefitinib N-Oksida CAS#: 847949-51-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. Gefitinib D8 CAS#: 857091-32-8 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. Kotoran Gefitinib 22 CAS#: 934191-95-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. EP0566226A1 - Quinazoline derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-7-methoxyquinazoline

Foreword: A Practical Framework for Characterizing a Novel Quinazoline Derivative

To the researchers, scientists, and drug development professionals delving into the potential of 4,6-Dichloro-7-methoxyquinazoline, this guide serves as a comprehensive manual for understanding and evaluating its core physicochemical properties. In the realm of medicinal chemistry, a thorough grasp of a compound's solubility and stability is not merely a preliminary step but the very foundation upon which successful drug development is built. The data derived from these assessments dictates formulation strategies, predicts bioavailability, and ensures the safety and efficacy of the final therapeutic agent.

This document deviates from a rigid, templated approach. Instead, it is structured to logically guide you through the process of characterizing this compound, from initial solubility profiling to a deep dive into its stability under various stress conditions. As direct public data on this specific molecule is scarce, this guide emphasizes robust, field-proven methodologies, explaining not just what to do, but why each step is critical. Every protocol herein is designed as a self-validating system, providing you with the tools to generate reliable and reproducible data.

Our exploration will be grounded in authoritative principles, referencing the International Council for Harmonisation (ICH) guidelines to ensure that the data you generate is not only scientifically sound but also aligns with global regulatory expectations.

Physicochemical Properties: The Molecular Blueprint

Before embarking on experimental analysis, a foundational understanding of the molecule's intrinsic properties is essential. This compound possesses a rigid heterocyclic core, a feature common to many kinase inhibitors. The presence of two chlorine atoms and a methoxy group significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | - |

| Molecular Weight | 229.06 g/mol | [1] |

| Predicted LogP | 2.9452 | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

These values provide an initial hypothesis: the compound is likely to be lipophilic with poor aqueous solubility, a common characteristic of molecules in this class.

Solubility Profiling: Unveiling the Dissolution Behavior

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. We will explore two key types of solubility measurements: thermodynamic and kinetic.

The "Gold Standard": Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved states of a compound. The Shake-Flask method is the universally accepted "gold standard" for this determination.[2][3]

-

Solvent Selection: A panel of solvents is chosen to represent a range of polarities and pH values relevant to physiological conditions and potential formulation excipients. This includes aqueous buffers (pH 1.2, 6.8, 7.4) to simulate the gastrointestinal tract, and organic solvents commonly used in drug formulation.

-

Equilibration Time: An extended incubation period (24-72 hours) is crucial to ensure that a true equilibrium is reached, especially for poorly soluble compounds.[2]

-

Temperature Control: Maintaining a constant temperature is vital as solubility is temperature-dependent.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile, DMSO).

-